3'-(n-Propylthio)acetophenone
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Overview
Description
3’-(n-Propylthio)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a propylthio group attached to the third position of the acetophenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(n-Propylthio)acetophenone typically involves the introduction of a propylthio group to the acetophenone structure. One common method is the nucleophilic substitution reaction where a suitable acetophenone derivative reacts with a propylthiol in the presence of a base. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the substitution.
Industrial Production Methods: On an industrial scale, the production of 3’-(n-Propylthio)acetophenone can be achieved through similar nucleophilic substitution reactions but optimized for large-scale operations. This may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The choice of solvent and base can also be adjusted to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 3’-(n-Propylthio)acetophenone can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the acetophenone ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogens, nitrating agents, sulfuric acid as catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated acetophenone derivatives.
Scientific Research Applications
3’-(n-Propylthio)acetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3’-(n-Propylthio)acetophenone involves its interaction with biological molecules through its reactive functional groups. The propylthio group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The acetophenone moiety can interact with various receptors and enzymes, influencing biological pathways.
Comparison with Similar Compounds
Acetophenone: The parent compound, used widely in organic synthesis and as a precursor for various derivatives.
4’-Methylthioacetophenone: Similar structure with a methylthio group instead of a propylthio group, used in similar applications.
3’-Chloroacetophenone: Contains a chloro group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 3’-(n-Propylthio)acetophenone is unique due to the presence of the propylthio group, which imparts distinct chemical reactivity and biological activity compared to other acetophenone derivatives. This makes it valuable in specific synthetic and research applications where such properties are desired.
Properties
IUPAC Name |
1-(3-propylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h4-6,8H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGFFTGXCNBAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC(=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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